![molecular formula C14H20N2O3S B2543326 Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate CAS No. 1286698-86-9](/img/structure/B2543326.png)
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is a chemical compound. It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives have been summarized in recent scientific literature . These include intra- and intermolecular reactions .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, exhibit promising pharmacological properties. Researchers have explored their potential as anticancer agents, anti-inflammatory drugs, antimicrobials, antihypertensives, and anti-atherosclerotic agents .
- Recent theoretical calculations have led to the synthesis of molecules designed to be transparent and colorless while efficiently absorbing near-infrared light . Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate could be investigated for similar applications.
- Researchers have synthesized thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates. Catalytic methods play a crucial role in these synthetic approaches .
Medicinal Chemistry and Drug Development
Transparent and Colorless Materials
Catalysis and Heterocyclization
Mechanism of Action
Target of action
Thiophene derivatives, for instance, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Result of action
Based on the known activities of thiophene and piperidine derivatives, it could potentially have a range of effects depending on its specific targets .
properties
IUPAC Name |
ethyl 1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-19-13(17)11-5-7-16(8-6-11)14(18)15-10-12-4-3-9-20-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFBBIONPPPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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